molecular formula C20H23ClN4O2S B2960787 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 1172422-95-5

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No. B2960787
CAS RN: 1172422-95-5
M. Wt: 418.94
InChI Key: ZYHSKIWTINUDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a benzo[d]thiazol-2-yl group, a pyrazole group, and a tetrahydrofuran group. These groups are common in many biologically active compounds .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the cyclic tetrahydrofuran group and the aromatic benzo[d]thiazol-2-yl and pyrazole groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the polar groups present in the molecule .

Scientific Research Applications

I have conducted a search and found some information on the scientific research applications of the compound . Here’s a summary of potential applications based on the properties of benzothiazole derivatives and related compounds:

    Antibacterial Activity

    Benzothiazole derivatives have been evaluated for their antibacterial activity, particularly as DNA gyraseB inhibitors .

    Antitumor and Cytotoxic Activity

    Some benzothiazole derivatives have shown potent effects on human tumor cell lines, indicating potential use in cancer treatment .

    Analgesic and Anti-inflammatory Activity

    Certain compounds within this class have demonstrated significant analgesic and anti-inflammatory activities .

    COX Inhibitory Activity

    Benzothiazole derivatives have been synthesized with weak COX-1 inhibitory activity, which could be relevant in the development of anti-inflammatory drugs .

    Immunosuppressive Agents

    Amide derivatives of mycophenolic acid (MPA) and selected heterocyclic amines have been synthesized as potential immunosuppressive agents .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory potency against M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function .

Biochemical Pathways

tuberculosis .

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the inhibition of M. tuberculosis growth.

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activities. It would also be important to assess its safety profile .

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2S/c1-4-25-12(2)10-16(23-25)19(26)24(11-14-6-5-9-27-14)20-22-18-13(3)15(21)7-8-17(18)28-20/h7-8,10,14H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHSKIWTINUDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC(=C4C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.